2,5-DIMETHOXY-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DIMETHOXY-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound features methoxy groups attached to the benzene ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DIMETHOXY-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE typically involves the sulfonation of 2,5-dimethoxybenzene followed by the introduction of the 4-methoxyphenyl group. The reaction conditions often require the use of strong acids like sulfuric acid or chlorosulfonic acid to achieve sulfonation. Subsequent steps may involve the use of coupling agents and catalysts to attach the 4-methoxyphenyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the synthesis process.
Types of Reactions:
Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2,5-DIMETHOXY-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-DIMETHOXY-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and replication .
Comparison with Similar Compounds
- 2,5-DIMETHOXYBENZENE-1-SULFONAMIDE
- 4-METHOXYPHENYL SULFONAMIDE
- 2,5-DIMETHOXY-N-(4-HYDROXYPHENYL)BENZENE-1-SULFONAMIDE
Uniqueness: 2,5-DIMETHOXY-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE is unique due to the presence of both methoxy and sulfonamide groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to unique interactions with biological targets, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
2,5-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-19-12-6-4-11(5-7-12)16-22(17,18)15-10-13(20-2)8-9-14(15)21-3/h4-10,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJWFRRHZJLUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.